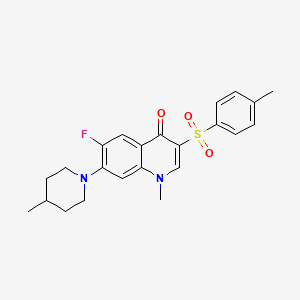

6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as JNJ-42165279, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolinone derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis Approaches:

- Alternative synthesis methods for compounds related to 6-fluoroquinolines have been developed, focusing on regiospecific displacements and intramolecular nucleophilic displacement cyclization reactions, demonstrating the chemical versatility and potential for structural modification of these compounds (Chu et al., 1992).

- A synthetic method for 1-substituted 3-nitroquinolin-4(1H)-ones has been demonstrated, illustrating the capacity for structural diversification and the potential for developing novel compounds with varying chemical properties (Rádl & Chan, 1994).

Fluorescence Applications:

- Novel fluorophores have been synthesized for bioimaging applications, highlighting the potential of 6-fluoroquinoline derivatives in enhancing fluorescence signals and hybridization affinity in oligodeoxyribonucleotides (Singh & Singh, 2007).

Structural and Binding Studies:

- Structural studies of 6-fluoroquinoline derivatives have revealed the importance of steric repulsion and conformational distortion in contributing to potent antibacterial activity, emphasizing the significance of precise molecular engineering in drug design (Kuramoto et al., 2003).

- In silico studies have identified novel fluoroquinolones as effective inhibitors of DNA gyrase in Staphylococcus aureus, suggesting the potential of 6-fluoroquinoline derivatives in targeting specific bacterial enzymes for therapeutic purposes (Sabbagh & Murad, 2015).

properties

IUPAC Name |

6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-15-4-6-17(7-5-15)30(28,29)22-14-25(3)20-13-21(19(24)12-18(20)23(22)27)26-10-8-16(2)9-11-26/h4-7,12-14,16H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESWAFBCXMRHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2806290.png)

![2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2806291.png)

![diethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2806297.png)

![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)

![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)